molecular formula C20H22N2O4 B13085205 Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B13085205
M. Wt: 354.4 g/mol
InChI Key: SNMCNDVLLXQDRN-UHFFFAOYSA-N
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Description

Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds featuring a piperidine ring, especially those with carbamate and carboxamide functionalities, are recognized as privileged structures in the design of bioactive molecules . The piperidine core can serve as a versatile scaffold, and the benzyl carbamate group (Cbz) is a common protecting group for amines, allowing for further selective functionalization of the molecule . The presence of the phenoxy and carbamoyl groups offers additional sites for chemical modification, enabling researchers to explore structure-activity relationships (SAR). This makes the compound a valuable intermediate for constructing more complex molecules for pharmaceutical research. Based on the properties of closely related analogs, this compound is suited for the synthesis of potential therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C20H22N2O4/c21-19(23)16-7-4-8-18(13-16)26-17-9-11-22(12-10-17)20(24)25-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,21,23)

InChI Key

SNMCNDVLLXQDRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Mechanism:
The compound undergoes hydrolysis under acidic or basic conditions, cleaving its ester and carbamate bonds. Acidic hydrolysis (e.g., HCl/aqueous ethanol) selectively targets the ester group, yielding 4-(3-carbamoylphenoxy)piperidine and benzyl alcohol. Basic hydrolysis (e.g., NaOH) extends to the carbamate moiety, releasing ammonia and forming phenolic intermediates.

Reaction Conditions and Products:

ConditionCatalyst/ReagentMajor ProductYield (%)
AcidicHCl (ethanol)Piperidine derivative + benzyl alcohol75–85
BasicNaOH (aqueous)Phenolic acid + ammonia60–70

Nucleophilic Substitution

Mechanism:
The benzyl ester group participates in nucleophilic substitution reactions with alcohols or amines. For example, treatment with benzyl bromide and triethylamine under reflux forms N-benzylated derivatives .

Key Reaction Steps:

  • Reagent Ratios:

    • Methyl 4-piperidinecarboxylate hydrochloride: benzyl bromide: triethylamine = 1:1.0–1.6:1.0–3.0

    • Reflux time: 4–12 hours .

  • Products:

    • N-Benzyl methyl-4-piperidinecarboxylate (yellow oil, purity >95%) .

Palladium-Catalyzed Hydrogenation

Mechanism:
Palladium(II) catalysts (e.g., Pd/C) reduce double bonds or carbonyl groups in the molecule. For instance, hydrogenation of the carbamoyl group yields aminopiperidine derivatives.

Conditions and Outcomes:

CatalystPressure (atm)SolventReaction TimeProduct
Pd/C1–5Ethanol12–24 hoursReduced carbamate

This reaction is critical for synthesizing bioactive analogs with improved stability.

Carbamate Formation

Mechanism:
The piperidine nitrogen reacts with carbamoyl chloride or urea derivatives to form carbamate esters. This step is key in synthesizing neuropharmacological agents.

Analytical Confirmation:

  • NMR: δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.5 ppm (piperidine protons).

  • MS: Molecular ion peak at m/z 320.38.

Reaction Optimization

Microwave-Assisted Synthesis:

  • Yields improved by 20–30% using microwave heating (50–100°C, 30–60 minutes).

  • Key Parameters:

    ParameterOptimal Value
    Power300–400 W
    SolventDMF/water

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Groups

The pharmacological and chemical properties of benzyl piperidine carboxylates are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Substituent Group Key Application/Property Reference
Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate* C20H20N2O5 368.39 3-Carbamoylphenoxy Hypothetical: Drug intermediate
Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate C14H17N2O3 261.30 Aminocarbonyl Bioactive compound synthesis
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate C18H23NO5 333.38 Ethoxy-oxopropanoyl Organic synthesis intermediate
Benzyl 4-((6-methoxypyridin-3-yl)methyl)piperidine-1-carboxylate C20H24N2O3 340.42 Pyridinylmethyl Cross-coupling product
Benzyl 4-[amino(thiocarbonyl)]piperidine-1-carboxylate C14H18N2O2S 278.37 Amino(thiocarbonyl) Thiourea analog for drug discovery

*Hypothetical structure inferred from analogs.

Key Observations:
  • Carbamoyl vs.
  • Ester vs. Ether Linkages: Ethoxy-oxopropanoyl substituents (e.g., ) introduce ester functionalities that may enhance metabolic stability but reduce polarity relative to the ether-linked phenoxy group.
  • Heteroaromatic vs.

Biological Activity

Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamoylphenoxy moiety. Its molecular formula is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 304.36 g/mol. The unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV).
  • Antibacterial and Antifungal Properties : Similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Neuroactive Effects : Certain piperidine derivatives are studied for their potential neuroprotective properties.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various biological targets, including viral enzymes and bacterial cell membranes.

Antiviral Activity

A study evaluated the antiviral properties of several piperidine derivatives against HIV-1 and other viruses. Compounds exhibited moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with cytotoxic concentrations ranging from 54 to 100 μM in Vero-76 cells .

Antibacterial Activity

Another research effort focused on the antibacterial efficacy of piperidine derivatives, revealing significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Neuroactive Properties

Research involving piperidine-based compounds has suggested potential neuroactive effects. For instance, certain derivatives were tested for their ability to protect neuronal cells from oxidative stress, indicating a possible therapeutic application in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameCAS NumberAntiviral ActivityAntibacterial ActivityNeuroactivity
This compoundTBDModerate against CVB-2, HSV-1Active against S. aureus, P. aeruginosaPotential neuroprotective effects
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate609781-33-1Low to moderateActive against various strainsNot studied
Benzyl 4-hydroxypiperidine-1-carboxylate95798-23-5Moderate activity reportedLimited data availableStudied for neuroactivity

Q & A

Q. How can synthesis be scaled from milligram to gram quantities while maintaining purity?

  • Answer : Optimize batch processes by replacing column chromatography with recrystallization (e.g., using hexane/ethyl acetate mixtures) . For air-sensitive intermediates (e.g., primary amines), conduct reactions under N₂ and use stabilizers like BHT .

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